An In-depth Technical Guide to 3,5-di-tert-amyl-2-hydroxybenzaldehyde: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3,5-di-tert-amyl-2-hydroxybenzaldehyde: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-di-tert-amyl-2-hydroxybenzaldehyde, a substituted salicylaldehyde, is a molecule of significant interest in the fields of coordination chemistry, materials science, and drug discovery. Its sterically hindered phenolic framework and reactive aldehyde functionality make it a versatile precursor for the synthesis of complex ligands, molecular sensors, and potentially bioactive compounds. The bulky tert-amyl groups influence the molecule's solubility, reactivity, and the stereochemistry of its derivatives, offering unique properties compared to its more common tert-butyl analog. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic routes for 3,5-di-tert-amyl-2-hydroxybenzaldehyde, offering insights for its application in research and development.
Chemical Structure and Isomerism
3,5-di-tert-amyl-2-hydroxybenzaldehyde possesses a central benzene ring functionalized with a hydroxyl group, an aldehyde group, and two tertiary-amyl groups. The systematic IUPAC name for this compound is 3,5-bis(2-methylbutan-2-yl)-2-hydroxybenzaldehyde. The "tert-amyl" substituent, more formally known as the 1,1-dimethylpropyl group, introduces a chiral center if the two methyl groups are considered within the context of the entire molecule's symmetry, although the tert-amyl group itself is achiral.
Caption: Chemical structure of 3,5-di-tert-amyl-2-hydroxybenzaldehyde.
Physicochemical Properties
| Property | Predicted Value/Information | Reference/Basis |
| CAS Number | 41715-33-7 | [1] |
| Molecular Formula | C₁₇H₂₆O₂ | [1] |
| Molecular Weight | 262.39 g/mol | Calculated |
| Appearance | Pale yellow solid or oil | Analogy to similar compounds |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, methanol); sparingly soluble in water.[2][3] | Analogy and general principles of solubility for long-chain alkylphenols.[3][4] |
| Boiling Point | Higher than 3,5-di-tert-butyl-2-hydroxybenzaldehyde (241 °C) | Increased molecular weight and van der Waals forces. |
| Melting Point | Likely lower than 3,5-di-tert-butyl-2-hydroxybenzaldehyde (59-61 °C) | Increased conformational flexibility of the amyl groups may disrupt crystal packing. |
Synthesis of 3,5-di-tert-amyl-2-hydroxybenzaldehyde
The synthesis of 3,5-di-tert-amyl-2-hydroxybenzaldehyde typically involves a two-step process: the alkylation of phenol to produce 2,4-di-tert-amylphenol, followed by formylation to introduce the aldehyde group at the ortho position to the hydroxyl group.
Step 1: Synthesis of 2,4-di-tert-amylphenol
The precursor, 2,4-di-tert-amylphenol, can be synthesized by the Friedel-Crafts alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) in the presence of an acid catalyst.[5]
Reaction: Phenol + 2-methyl-2-butene/2-methyl-1-butene --(Acid Catalyst)--> 2,4-di-tert-amylphenol
Experimental Protocol: Catalytic Alkylation of Phenol
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Catalyst Activation: An acidic ion-exchange resin or an inorganic solid acid catalyst (e.g., silica-alumina) is activated according to the manufacturer's specifications.
-
Reaction Setup: A stirred batch reactor is charged with phenol and the activated catalyst.
-
Alkylation: The reactor is heated to the desired temperature (typically 30-120 °C), and isoamylene is fed into the mixture over a period of 1-7 hours. The reaction is maintained under a pressure of 1-10 kg/cm ².
-
Work-up: After the reaction is complete, the catalyst is removed by filtration. Unreacted isoamylene and phenol are removed by distillation under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield 2,4-di-tert-amylphenol.
Caption: Synthetic workflow for 3,5-di-tert-amyl-2-hydroxybenzaldehyde.
Step 2: Formylation of 2,4-di-tert-amylphenol
The introduction of the aldehyde group at the ortho position to the hydroxyl group can be achieved through established formylation methods, primarily the Duff reaction or the Reimer-Tiemann reaction.
Duff Reaction: This reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) to achieve ortho-formylation of phenols.[2][6] The reaction proceeds through an iminium intermediate which is subsequently hydrolyzed to the aldehyde. The Duff reaction is generally preferred for its operational simplicity and tolerance to a variety of functional groups.[7]
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution.[8][9] The reactive species is dichlorocarbene, which is generated in situ. While effective, the Reimer-Tiemann reaction can sometimes lead to mixtures of ortho and para isomers and may have lower yields compared to the Duff reaction for sterically hindered phenols.[9]
Experimental Protocol: Duff Reaction (Representative) [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-di-tert-amylphenol in glacial acetic acid.
-
Addition of Reagent: Add hexamethylenetetramine to the solution.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling, add an aqueous acid (e.g., sulfuric acid) and heat the mixture again to hydrolyze the intermediate.
-
Extraction and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Properties (Predicted)
Direct spectroscopic data for 3,5-di-tert-amyl-2-hydroxybenzaldehyde is scarce. The following predictions are based on the known spectra of its tert-butyl analog and general principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the hydroxyl proton, and the protons of the two non-equivalent tert-amyl groups.
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Aldehyde Proton (-CHO): A singlet around δ 9.8-10.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet around δ 11.0-12.0 ppm, due to intramolecular hydrogen bonding with the aldehyde's carbonyl group.
-
Aromatic Protons (Ar-H): Two doublets in the aromatic region (δ 7.0-7.8 ppm), corresponding to the two protons on the benzene ring.
-
tert-Amyl Protons: A complex set of signals in the upfield region (δ 0.5-2.0 ppm) corresponding to the methyl and ethyl protons of the two tert-amyl groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will exhibit distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-amyl groups.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.
-
Aromatic Carbons: Six signals in the range of δ 115-160 ppm. The carbons attached to the oxygen and the aldehyde group will be the most deshielded.
-
tert-Amyl Carbons: Signals for the quaternary, methylene, and methyl carbons of the tert-amyl groups in the aliphatic region (δ 10-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch: A broad band in the region of 3100-3400 cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Signals around 2850-3100 cm⁻¹.
-
C=O Stretch (aldehyde): A strong absorption band around 1650-1670 cm⁻¹, with the frequency lowered due to conjugation and intramolecular hydrogen bonding.
-
C=C Stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 262. The fragmentation pattern would likely involve the loss of alkyl fragments from the tert-amyl groups and potentially the loss of the aldehyde group (CHO).
Applications and Future Perspectives
3,5-di-tert-amyl-2-hydroxybenzaldehyde serves as a crucial building block for the synthesis of salen-type ligands. These ligands, when complexed with various metal ions, form catalysts for a range of organic transformations, including asymmetric synthesis. The bulky tert-amyl groups can enhance the solubility of these catalysts in organic solvents and influence the stereoselectivity of the reactions.
Furthermore, the antioxidant properties inherent to sterically hindered phenols suggest that derivatives of 3,5-di-tert-amyl-2-hydroxybenzaldehyde could be explored for applications in materials science as stabilizers and in medicinal chemistry for their potential therapeutic effects. The unique steric and electronic properties conferred by the tert-amyl groups warrant further investigation into the synthesis and characterization of this compound and its derivatives for novel applications.
References
- Duff, J. C.; Bills, E. J. J. Chem. Soc.1932, 1987.
- Ferguson, L. N. Chem. Rev.1946, 38 (2), 227–254.
-
3,5-Di-tert-amyl-2-hydroxybenzaldehyde | CAS#:41715-33-7 | Chemsrc. (n.d.). Retrieved March 24, 2026, from [Link]
- Process for producing tert-amylphenols. (1986). Google Patents.
- Miki, Y., Fujita, Y., Buysch, H. J., & Paulus, D. G. W. (2000). Phenol derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH Verlag GmbH & Co. KGaA.
-
Duff reaction - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity - RepHip UNR. (2016). Retrieved March 24, 2026, from [Link]
-
Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]
-
Reimer-Tiemann Reaction - Master Organic Chemistry. (n.d.). Retrieved March 24, 2026, from [Link]
- Wynberg, H. Chem. Rev.1960, 60 (2), 169–184.
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